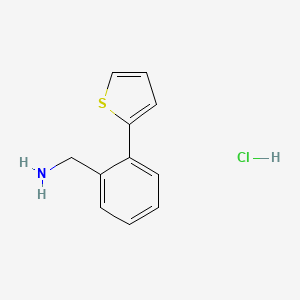

1-(2-噻吩-2-基苯基)甲胺盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-(2-Thien-2-ylphenyl)methanamine hydrochloride is a compound that is likely to be of interest due to its potential as a building block in organic synthesis. While the provided papers do not directly discuss this compound, they do provide insights into the chemistry of related thiophene-containing compounds and their reactivity, which can be extrapolated to understand the properties and reactivity of 1-(2-Thien-2-ylphenyl)methanamine hydrochloride.

Synthesis Analysis

The synthesis of related compounds involves the reaction of thiophene derivatives with various reagents. For example, the synthesis of (4-chlorophenyl)-(1-oxo-1λ4-benzo[b]thien-2-yl)methanone was achieved by oxidation of the corresponding benzo[b]thiophene derivative with an oxidative system consisting of H2O2 and TFA . This suggests that similar oxidative systems could potentially be used to synthesize 1-(2-Thien-2-ylphenyl)methanamine hydrochloride from related thiophene derivatives.

Molecular Structure Analysis

The molecular structure of thiophene derivatives is characterized by the presence of a thiophene ring, which is a five-membered sulfur-containing heterocycle. The thiophene ring can influence the electronic properties of the molecule and its reactivity with nucleophiles. The presence of substituents on the thiophene ring, as well as on the phenyl ring, can further modify the compound's reactivity and physical properties .

Chemical Reactions Analysis

The reactivity of thiophene derivatives towards nucleophiles has been studied. For instance, the benzo[b]thiophene sulfoxide undergoes Michael-type nucleophilic addition with sulfur- and oxygen-containing nucleophiles under basic conditions, leading to dihydro-substituted products, or in acidic media, leading to rearomatized products . This indicates that 1-(2-Thien-2-ylphenyl)methanamine hydrochloride could also undergo nucleophilic addition reactions, potentially leading to a variety of functionalized derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives are influenced by their molecular structure. The presence of the thiophene ring contributes to the compound's stability and electronic properties. The substituents attached to the thiophene and phenyl rings can affect the compound's solubility, melting point, and reactivity. For example, the introduction of urea and thiourea groups into (2′-(1H-tetrazol-5-yl)biphenyl-4-yl)methanamine resulted in compounds with significant antibacterial and antifungal activities . This suggests that functionalization of 1-(2-Thien-2-ylphenyl)methanamine hydrochloride could lead to derivatives with distinct biological activities and physical properties.

科学研究应用

药物发现的支架

与1-(2-噻吩-2-基苯基)甲胺盐酸盐相关的化合物Hexahydro-2H-thieno[2,3-c]pyrrole被标记为用于构建化合物库以寻找新药物的低分子极性支架。从这种双环支架中开发出衍生物的实用合成方法,以展示生成3D形状分子库的潜力,表明其在药物发现工作中的实用性 Yarmolchuk et al., 2011。

偏向激动剂的开发

针对新型1-(1-苯甲酰哌啶-4-基)甲胺衍生物的研究,这些衍生物可能与1-(2-噻吩-2-基苯基)甲胺盐酸盐具有结构相似性,旨在开发血清素5-HT1A受体的“偏向激动剂”。由于这些化合物具有ERK1/2磷酸化偏好性和强大的抗抑郁活性,因此它们显示出作为抗抑郁药候选药物的潜力,突显了药物开发的有针对性方法 Sniecikowska et al., 2019。

先进材料研究

合成了一种新型1,3-二硫杂环化合物N, N-二甲基[(E)-(2-硝基亚甲基-1,3-二硫杂环-4-基)]甲胺,用于材料科学的潜在应用。通过1H核磁共振和X射线衍射研究确认了其结构,表明其在药物之外的应用领域可能涉及材料工程和设计 Zhai Zhi-we, 2014。

合成方法的改进

研究集中在改进sertraline盐酸盐的工业合成上,其中(cis-1S)-4-(3,4-二氯苯基)-1,2,3,4-四氢-N-甲基-1-萘胺盐酸盐作为有效的抗抑郁药。开发了一种新颖的合成途径,展示了高效生产方法对制药业的重要性,并可能涉及1-(2-噻吩-2-基苯基)甲胺盐酸盐的衍生物 Vukics et al., 2002。

属性

IUPAC Name |

(2-thiophen-2-ylphenyl)methanamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NS.ClH/c12-8-9-4-1-2-5-10(9)11-6-3-7-13-11;/h1-7H,8,12H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLJIHGHEJAGJJC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN)C2=CC=CS2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClNS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10594485 |

Source

|

| Record name | 1-[2-(Thiophen-2-yl)phenyl]methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10594485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.74 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Thien-2-ylphenyl)methanamine hydrochloride | |

CAS RN |

863991-95-1 |

Source

|

| Record name | 1-[2-(Thiophen-2-yl)phenyl]methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10594485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2-(N-Boc-N-methyl-amino)-ethoxy]-acetic acid](/img/structure/B1342168.png)

![2-Bromo-4-chlorothieno[3,2-c]pyridine-7-carbonitrile](/img/structure/B1342175.png)